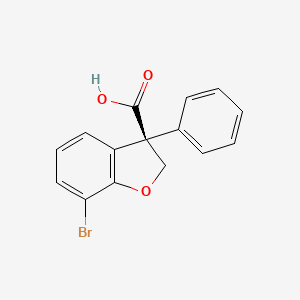![molecular formula C16H19N3O7 B12615003 N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine CAS No. 919360-90-0](/img/structure/B12615003.png)
N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group, a prop-1-yn-1-yl group, and a deoxycytidine backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine typically involves multiple steps. One common method includes the alkylation of 2’-deoxycytidine with propargyl bromide in the presence of a base such as potassium carbonate. This is followed by acetylation using acetic anhydride to introduce the acetyl groups. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl and prop-1-yn-1-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA modification and repair mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine involves its interaction with specific molecular targets. In biological systems, it may incorporate into DNA, leading to modifications that affect gene expression and cellular functions. The acetyl and prop-1-yn-1-yl groups play crucial roles in its activity, influencing its binding affinity and reactivity with enzymes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-5-[3-(hydroxy)prop-1-yn-1-yl]-2’-deoxycytidine
- N-Acetyl-5-[3-(methoxy)prop-1-yn-1-yl]-2’-deoxycytidine
- N-Acetyl-5-[3-(prop-1-yn-1-yl)]-2’-deoxycytidine
Uniqueness
N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine is unique due to the presence of both acetyl and prop-1-yn-1-yl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919360-90-0 |
|---|---|
Molekularformel |
C16H19N3O7 |
Molekulargewicht |
365.34 g/mol |
IUPAC-Name |
3-[4-acetamido-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl acetate |
InChI |
InChI=1S/C16H19N3O7/c1-9(21)17-15-11(4-3-5-25-10(2)22)7-19(16(24)18-15)14-6-12(23)13(8-20)26-14/h7,12-14,20,23H,5-6,8H2,1-2H3,(H,17,18,21,24)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
UCZMKAFXGMPOAP-BFHYXJOUSA-N |
Isomerische SMILES |
CC(=O)NC1=NC(=O)N(C=C1C#CCOC(=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1C#CCOC(=O)C)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



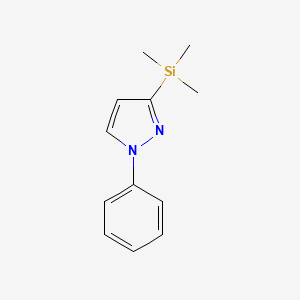
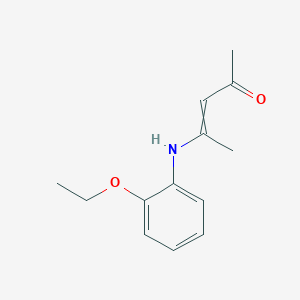
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
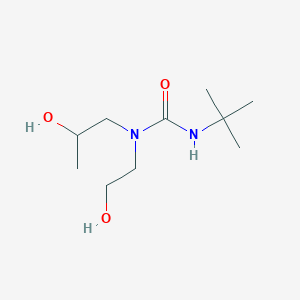
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
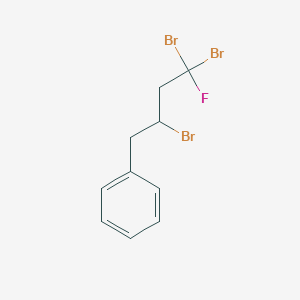
![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)
![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)

